REACTION_CXSMILES
|
[S:1]1[CH2:10][C:2]1([CH3:11])[CH:3]1[CH2:8][CH2:7][C:6]([CH3:9])=[CH:5][CH2:4]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>O1CCCC1>[C:6]1([CH3:9])[CH2:7][CH2:8][CH:3]([C:2]([SH:1])([CH3:10])[CH3:11])[CH2:4][CH:5]=1 |f:1.2.3.4.5.6|
|
Name
|
compound
|
Quantity
|
0.637 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(C2CC=C(CC2)C)(C1)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added under nitrogen atmosphere to a stirred
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 further hour
|
Type
|
EXTRACTION
|
Details
|
The obtained mixture was then extracted with ether (3×)
|
Type
|
WASH
|
Details
|
the organic phase washed with water (3×)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
After fractional distillation of the crude residue
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCC(CC1)C(C)(C)S)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]1[CH2:10][C:2]1([CH3:11])[CH:3]1[CH2:8][CH2:7][C:6]([CH3:9])=[CH:5][CH2:4]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>O1CCCC1>[C:6]1([CH3:9])[CH2:7][CH2:8][CH:3]([C:2]([SH:1])([CH3:10])[CH3:11])[CH2:4][CH:5]=1 |f:1.2.3.4.5.6|
|
Name
|
compound
|
Quantity
|
0.637 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(C2CC=C(CC2)C)(C1)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added under nitrogen atmosphere to a stirred
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 1 further hour
|
Type
|
EXTRACTION
|
Details
|
The obtained mixture was then extracted with ether (3×)
|
Type
|
WASH
|
Details
|
the organic phase washed with water (3×)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
After fractional distillation of the crude residue
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CCC(CC1)C(C)(C)S)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |